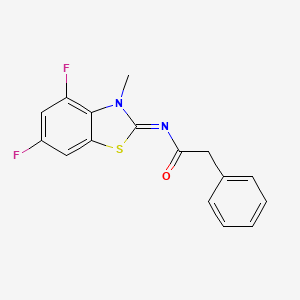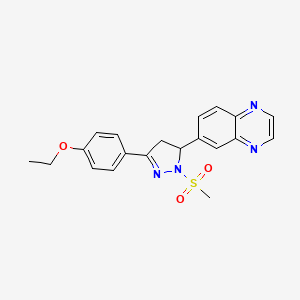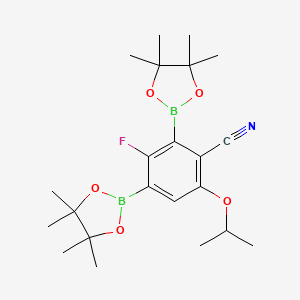
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol, also known as CBP or 4-Cyclobutylphenylpropanol, is a chiral alcohol that has been of great interest to scientists due to its potential therapeutic applications. CBP is a white crystalline solid and is soluble in common organic solvents.
Mécanisme D'action
The exact mechanism of action of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This receptor is responsible for the inhibition of neurotransmission in the central nervous system. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol enhances the activity of the receptor, leading to increased inhibition of neurotransmission, which can result in anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol has been found to have anxiolytic and analgesic effects in animal models. It has also been shown to have sedative effects, which may be beneficial in the treatment of insomnia. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol has a low toxicity profile and has been found to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol has several advantages as a research tool. It has a well-defined mechanism of action and has been found to be effective in animal models. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol is also relatively easy to synthesize and has a low toxicity profile. However, there are some limitations to the use of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol in lab experiments. Its effects may be dose-dependent, and the optimal dose for a particular application may not be well-established. Additionally, (2R)-2-(4-Cyclobutylphenyl)propan-1-ol may have off-target effects that could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on (2R)-2-(4-Cyclobutylphenyl)propan-1-ol. One area of interest is the development of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol analogs with improved pharmacological properties. Another area of research is the investigation of the effects of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, the use of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol in combination with other drugs may be explored as a potential treatment for various neurological and psychiatric disorders.
Conclusion:
In conclusion, (2R)-2-(4-Cyclobutylphenyl)propan-1-ol is a chiral alcohol with potential therapeutic applications in the treatment of anxiety, depression, and chronic pain. Its mechanism of action involves the modulation of the GABAA receptor, leading to increased inhibition of neurotransmission. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol has several advantages as a research tool, including a well-defined mechanism of action and a low toxicity profile. However, there are also limitations to its use in lab experiments. Future research on (2R)-2-(4-Cyclobutylphenyl)propan-1-ol may involve the development of analogs with improved pharmacological properties and the investigation of its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol involves the reduction of 4-cyclobutylbenzophenone using sodium borohydride in methanol as a solvent. This method produces (2R)-2-(4-Cyclobutylphenyl)propan-1-ol in high yield and purity. The stereochemistry of the product is controlled by the chirality of the starting material.
Applications De Recherche Scientifique
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol has been studied in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol has been found to have potential therapeutic applications in the treatment of anxiety, depression, and chronic pain.
Propriétés
IUPAC Name |
(2R)-2-(4-cyclobutylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12,14H,2-4,9H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGRBBAXOUAKM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2742084.png)


![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2742092.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2742097.png)
![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B2742101.png)
![N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B2742102.png)
![6-(2-furylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742103.png)

![N-(4-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2742107.png)